molecular formula C12H8N2O4 B1322722 4-(5-Nitropyridin-2-yl)benzoic acid CAS No. 223127-49-9

4-(5-Nitropyridin-2-yl)benzoic acid

Cat. No.: B1322722
CAS No.: 223127-49-9
M. Wt: 244.2 g/mol
InChI Key: XYMUGROHPQPRST-UHFFFAOYSA-N
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Description

4-(5-Nitropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C₁₂H₈N₂O₄. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitropyridine group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Nitropyridin-2-yl)benzoic acid typically involves the nitration of 2-pyridinecarboxylic acid followed by a coupling reaction with benzoic acid derivatives. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions using automated reactors to maintain precise control over reaction conditions. The purification of the final product is achieved through recrystallization or chromatography techniques to ensure high purity and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form various derivatives, including amines and hydroxylamines, using reagents like lithium aluminum hydride.

    Substitution: The nitro group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Oxidation: Amino derivatives of this compound.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(5-Nitropyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5-Nitropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group on the pyridine ring can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 4-(5-Nitropyridin-3-yl)benzoic acid
  • 4-(5-Nitropyridin-4-yl)benzoic acid
  • 4-(5-Nitropyridin-2-yl)phenol

Comparison: 4-(5-Nitropyridin-2-yl)benzoic acid is unique due to the specific position of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4-(5-nitropyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUGROHPQPRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627884
Record name 4-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-49-9
Record name 4-(5-Nitropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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